A Technical Guide to the Chemical Properties and Applications of 4-(1H-pyrazol-3-yl)benzonitrile
A Technical Guide to the Chemical Properties and Applications of 4-(1H-pyrazol-3-yl)benzonitrile
Executive Summary: This guide provides an in-depth technical overview of 4-(1H-pyrazol-3-yl)benzonitrile, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. By merging a biologically active pyrazole core with a versatile benzonitrile moiety, this molecule serves as a critical building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and methods for characterization. Furthermore, it explores the compound's chemical reactivity, safety profile, and established relevance as a key intermediate in the development of advanced therapeutics, such as androgen receptor antagonists. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Introduction to the Pyrazole Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmacology, and among them, the pyrazole nucleus is a privileged scaffold.[1][2][3] Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties.[1][3] Derivatives of this core exhibit an exceptionally broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] The market success of drugs like Celecoxib (an anti-inflammatory agent) underscores the therapeutic potential of this chemical class.[6]
4-(1H-pyrazol-3-yl)benzonitrile is a strategic exemplar of this class. It is a bifunctional molecule where the pyrazole ring can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, while the cyano group on the phenyl ring acts as a key synthetic handle for further molecular elaboration.[6] This makes it a highly valuable starting material and structural motif in the synthesis of complex pharmaceutical agents.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development.
Table 1: Chemical Identifiers for 4-(1H-pyrazol-3-yl)benzonitrile
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-(1H-pyrazol-3-yl)benzonitrile | N/A |
| CAS Number | 474706-35-9 | |
| Molecular Formula | C₁₀H₇N₃ | |
| Molecular Weight | 169.19 g/mol |
| InChI Key | KBVIWLGAVURNLR-UHFFFAOYSA-N | |
Table 2: Physicochemical and Handling Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Powder or crystals | |
| Storage | Sealed in dry, room temperature conditions | |
| Purity | Typically ≥98% | |
| Solubility | Data for the parent compound is not readily available. A structurally similar analog, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane.[7] | N/A |
| Melting Point | Data not available. The analog 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile has a reported melting point of approximately 137-139 °C.[7] | N/A |
| Boiling Point | Data not available. The analog 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile has a reported boiling point of approximately 415.9 °C.[7] | N/A |
Synthesis and Purification
While specific industrial syntheses are often proprietary, a chemically sound and efficient pathway can be designed based on established methodologies for pyrazole synthesis. The most common strategies involve the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.
Proposed Synthetic Workflow
A logical and widely applicable approach involves a two-step process starting from commercially available 4-acetylbenzonitrile.
-
Formation of an Enaminone Intermediate: The first step is a condensation reaction between 4-acetylbenzonitrile and a formylating agent like dimethylformamide dimethyl acetal (DMF-DMA). This reaction creates a 1,3-dicarbonyl equivalent, which is the direct precursor to the pyrazole ring.
-
Cyclization with Hydrazine: The resulting enaminone is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation-cyclization reaction, eliminating water and dimethylamine to form the stable aromatic pyrazole ring.
Caption: Proposed two-step synthesis of 4-(1H-pyrazol-3-yl)benzonitrile.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 3-(dimethylamino)-1-(4-cyanophenyl)prop-2-en-1-one
-
To a solution of 4-acetylbenzonitrile (1.0 eq) in toluene (5 mL/g), add dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 4-(1H-pyrazol-3-yl)benzonitrile
-
Dissolve the crude enaminone intermediate (1.0 eq) in ethanol (10 mL/g).
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 4-(1H-pyrazol-3-yl)benzonitrile.
Purification:
-
For higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[8]
Spectroscopic Characterization
Unambiguous structural confirmation is critical. A combination of spectroscopic techniques should be employed to validate the identity and purity of the synthesized compound.
Caption: Standard workflow for spectroscopic characterization.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring (typically two doublets integrating to 2H each, exhibiting an AA'BB' pattern), two signals for the pyrazole ring protons (two doublets or a complex multiplet), and a broad singlet for the pyrazole N-H proton which may be exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals would include the nitrile carbon (C≡N) around 118-120 ppm, multiple signals in the aromatic region (120-150 ppm) for the benzonitrile and pyrazole carbons, and a signal for the quaternary carbon of the benzonitrile ring attached to the cyano group.
-
FTIR (KBr Pellet): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. Other significant peaks include a broad N-H stretch around 3100-3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry (EI): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.
Chemical Reactivity and Safety
Reactivity Profile
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, though it is generally less reactive than pyrrole. The two nitrogen atoms present different reactivity profiles. The N-H proton is acidic and can be deprotonated with a strong base, allowing for subsequent N-alkylation or N-arylation, a common strategy in drug development to modulate properties and explore structure-activity relationships (SAR).[6]
-
Benzonitrile Group: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, reduced to a primary amine (benzylamine derivative), or participate in cycloaddition reactions to form other heterocyclic systems like tetrazoles.
Safety and Handling
It is imperative to handle 4-(1H-pyrazol-3-yl)benzonitrile with appropriate caution, adhering to information from its Safety Data Sheet (SDS).
Table 3: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH331: Toxic if inhaled |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340 | |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Avoid generating dust.[9]
-
Wash hands thoroughly after handling.
Relevance in Drug Discovery and Medicinal Chemistry
4-(1H-pyrazol-3-yl)benzonitrile and its derivatives are not merely academic curiosities; they are highly relevant intermediates in the synthesis of modern pharmaceuticals. The compound's structure is a key feature in the development of androgen receptor (AR) antagonists.
Specifically, the chlorinated analog, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile , is a documented key intermediate in the synthesis of Darolutamide , a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[10][11][12] The core scaffold provides the necessary framework to position functional groups that interact with the androgen receptor ligand-binding domain.
Caption: Role of the scaffold in the path to an Androgen Receptor antagonist.
The pyrazole moiety often acts as a bioisosteric replacement for a phenyl ring, offering advantages such as improved metabolic stability, better solubility, and the ability to act as both a hydrogen bond donor and acceptor.[6] This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Conclusion
4-(1H-pyrazol-3-yl)benzonitrile is a compound of significant strategic importance. Its chemical properties, defined by the synergistic combination of a pyrazole ring and a benzonitrile group, make it a versatile and valuable building block. A thorough understanding of its synthesis, characterization, reactivity, and safety is essential for its effective application. Its proven role as a foundational scaffold for potent therapeutics, particularly in oncology, highlights its continued relevance and promises further utility in the ongoing quest for novel and more effective medicines.
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